Enzymatic Substrate Specificity: γ-NADA vs. N-α-ADABA Isomer
The ectoine synthase enzyme (EctC) exhibits strict substrate specificity for the N-γ-acetyl isomer (γ-NADA, CAS 1190-46-1) for the cyclization reaction that produces ectoine. The enzyme has no activity with the N-α-acetyl-L-2,4-diaminobutyric acid (N-α-ADABA) isomer, which is instead an intermediate in ectoine catabolism [1][2]. This absolute distinction in substrate recognition makes the precise isomer selection critical for studies on ectoine biosynthesis.
| Evidence Dimension | Enzymatic Substrate Specificity |
|---|---|
| Target Compound Data | Substrate for EctC (converted to ectoine) |
| Comparator Or Baseline | N-α-acetyl-L-2,4-diaminobutyric acid (N-α-ADABA) |
| Quantified Difference | 100% specificity; no activity with comparator |
| Conditions | In vitro enzymatic assay with purified EctC enzyme |
Why This Matters
For researchers studying ectoine biosynthesis or engineering its production, using the correct N-γ-acetyl isomer is non-negotiable, as the N-α isomer is metabolically distinct and will not be recognized by the relevant anabolic enzyme.
- [1] Czech, L., Hermann, L., Stöveken, N., Richter, A., Höppner, A., Smits, S. H. J., ... & Bremer, E. (2019). Illuminating the catalytic core of ectoine synthase through structural and biochemical analysis. Scientific Reports, 9, 264. https://doi.org/10.1038/s41598-018-36247-w View Source
- [2] Schwibbert, K., Marin-Sanguino, A., Bagyan, I., Heidrich, G., Lentzen, G., Seitz, H., ... & Grammel, H. (2011). A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T. Environmental Microbiology, 13(8), 1973–1994. https://doi.org/10.1111/j.1462-2920.2010.02336.x View Source
